2-(Ethoxymethyl)-3-methoxyaniline
Description
Significance of Aryl Amine and Ether Functionalities in Organic Chemistry
The structure of 2-(Ethoxymethyl)-3-methoxyaniline contains two important functional groups: an aryl amine and an ether. Functional groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. ebsco.com
Aryl Amines: An aryl amine is a compound in which an amino group (-NH2) is attached to an aromatic ring. The amino group is a derivative of ammonia (B1221849) where one or more hydrogen atoms are replaced by a carbon-containing group. pressbooks.pub The nitrogen atom in the amino group has a lone pair of electrons, which makes it basic and able to accept protons. solubilityofthings.com This property is crucial for many chemical reactions. solubilityofthings.com Primary and secondary amines can also form hydrogen bonds, which influences their solubility. solubilityofthings.com Aromatic amines, like the one in this compound, have their lone pair of electrons interacting with the aromatic ring, which can decrease the basicity of the amine but increases the reactivity of the ring itself. libretexts.org
Ethers: An ether is an organic compound that contains an ether group, which is an oxygen atom connected to two alkyl or aryl groups. pressbooks.pub Ethers are generally less reactive than many other functional groups, which makes them excellent solvents for a variety of chemical reactions. solubilityofthings.comlibretexts.org While they don't form hydrogen bonds with each other as effectively as alcohols, they do exhibit moderate boiling points due to dipole-dipole interactions. solubilityofthings.com
The combination of both an aryl amine and an ether group in a single molecule, as seen in this compound, provides a unique set of chemical properties that can be exploited in organic synthesis.
Overview of Substituted Aniline (B41778) Scaffolds in Synthetic Design
Aniline, a primary aryl amine, and its derivatives, known as substituted anilines, are fundamental scaffolds in synthetic organic chemistry. A scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2-substituted aniline motif, for instance, has been investigated for its potential in designing molecules that can modulate biological processes. mdpi.comresearchgate.net
The versatility of the aniline scaffold stems from the reactivity of both the amino group and the aromatic ring. The amino group can undergo a variety of reactions, such as acylation, to form amides. mdpi.com The aromatic ring can be modified through electrophilic substitution reactions, allowing for the introduction of a wide range of substituents at different positions. This modularity enables chemists to fine-tune the properties of the final molecule.
The design of complex molecules often relies on the use of such scaffolds, which provide a reliable framework for building intricate three-dimensional structures. The strategic placement of substituents on the aniline ring can influence the molecule's shape, polarity, and reactivity, which are critical factors in its intended application.
Research Context of this compound within Advanced Chemical Synthesis
Within the realm of advanced chemical synthesis, this compound serves as a specialized building block. Its particular substitution pattern—an ethoxymethyl group at the 2-position and a methoxy (B1213986) group at the 3-position of the aniline ring—pre-organizes the molecule for specific synthetic transformations.
The presence of the ether functionalities (ethoxymethyl and methoxy groups) can influence the electronic properties of the aromatic ring and direct the course of further chemical reactions. For example, in the synthesis of complex heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, the substituents on the aniline starting material can play a crucial role in controlling the cyclization process.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-9(11)5-4-6-10(8)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
OEVDFBQXVUYJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC=C1OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxymethyl 3 Methoxyaniline and Its Analogues
Established Synthetic Routes for Related Methoxyanilines
Traditional synthetic strategies for anilines bearing methoxy (B1213986) and other functional groups often rely on a series of well-established reactions. These methods, while foundational, provide the basis for constructing the core structure of molecules like 2-(ethoxymethyl)-3-methoxyaniline.
Alkylation Reactions for Ether Formation
The formation of the ethoxymethyl ether is a key structural feature. The Williamson ether synthesis is a classic and versatile method for forming ethers, including those derived from phenols. gordon.edutiwariacademy.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com For the synthesis of an ethoxymethyl ether on an aromatic ring, a precursor phenol (B47542) would be treated with a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the phenoxide ion. gordon.edutiwariacademy.comorganic-synthesis.com This is followed by reaction with an ethoxymethyl halide, such as ethoxymethyl chloride, to yield the desired ether. The efficiency of the Williamson ether synthesis is highest with primary alkyl halides. masterorganicchemistry.com
Table 1: General Conditions for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| Phenol | Alkyl Halide | NaH, KH, K2CO3, Cs2CO3, NaOH | THF, DMF, Acetonitrile | Room Temp. to Reflux |
This table provides a general overview of typical conditions and is not exhaustive.
Reductive Processes for Aniline (B41778) Formation (e.g., from Nitro Precursors)
The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines. wikipedia.org Aromatic nitro compounds are readily available and can be reduced to the corresponding anilines through various methods. youtube.com
Catalytic hydrogenation using metals like palladium, platinum, or nickel on a carbon support (e.g., Pd/C) is a widely used and efficient method. youtube.comacs.org This process involves reacting the nitroarene with hydrogen gas in the presence of the catalyst.
Alternatively, metal-based reductions in acidic or neutral media are common. Reagents such as iron, zinc, or tin in the presence of hydrochloric acid have been historically significant. youtube.comtandfonline.com More recently, systems like iron powder in the presence of an acid or a neutral salt like ammonium (B1175870) chloride have been employed to achieve this reduction. tandfonline.com The use of gold nanoparticles supported on metal oxides like TiO2 or Fe2O3 has also been shown to be highly chemoselective for the reduction of nitro groups, even in the presence of other reducible functional groups. nih.gov Other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or vasicine, a natural product, have also proven effective for this transformation. organic-chemistry.orgnih.gov
Table 2: Common Reagents for Nitroarene Reduction
| Reagent System | Key Features |
| H2, Pd/C (or PtO2, Raney Ni) | High efficiency, common in industry. youtube.comacs.org |
| Fe/HCl or Fe/NH4Cl | Classical method, cost-effective. youtube.comtandfonline.com |
| Zn/HCl | Another classical method, can have drawbacks with acid-sensitive groups. tandfonline.com |
| Au/TiO2 or Au/Fe2O3 | High chemoselectivity. nih.gov |
| NaBH4/Catalyst | Effective reducing agent system. nih.gov |
| Vasicine | Metal- and base-free reduction in water. organic-chemistry.org |
Condensation Reactions in Related Aniline Synthesis (e.g., Schiff Base Formation)
Condensation reactions, particularly the formation of Schiff bases (imines), are pivotal in the synthesis and functionalization of anilines. wikipedia.org A Schiff base is formed through the reaction of a primary amine, such as an aniline, with an aldehyde or a ketone. isca.meresearchgate.netyoutube.com This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. researchgate.net
While not a direct route to unsubstituted anilines, Schiff base formation is crucial for introducing substituents or for building more complex molecular architectures. For instance, a recently developed method describes the synthesis of 2-benzyl N-substituted anilines from the condensation of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov Reductive amination, which involves the reduction of a nitroarene followed by condensation with an aldehyde and subsequent reduction of the resulting imine, is a one-pot method to generate N-substituted anilines. mdpi.comnih.govresearchgate.net
Furthermore, poly(anilineboronic acid) can undergo condensation reactions with diols to form boronic esters, demonstrating the utility of condensation reactions in modifying aniline derivatives. acs.orgfigshare.com
Advanced and Stereoselective Synthesis Approaches
Modern synthetic chemistry offers more sophisticated and selective methods for constructing highly substituted aromatic compounds. These approaches provide greater control over the placement of functional groups, which is essential for the synthesis of a specific isomer like this compound.
Regioselective Functionalization Strategies (e.g., Directed ortho-Metalation)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent specifically at that position.
Common DMGs include methoxy groups, amides, and carbamates. wikipedia.orguwindsor.ca In the context of synthesizing this compound, a dimethoxybenzene precursor could potentially be functionalized using DoM. The methoxy groups can direct the lithiation to an adjacent position. nih.gov For example, in 1,2-dimethoxybenzene, the methoxy groups can direct functionalization. scirp.org The choice of the directing group and reaction conditions is crucial for achieving the desired regioselectivity, especially in the presence of multiple potential directing groups. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in Aryl Amine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, providing a versatile route to anilines and their derivatives. acs.orgnih.gov The Buchwald-Hartwig amination is a prominent example of this class of reactions, involving the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnumberanalytics.com
The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of these reactions. organic-chemistry.orgspringernature.com Ligands such as Xantphos, SPhos, and XPhos have been shown to be effective in promoting the coupling of a variety of amines with aryl halides. beilstein-journals.org These reactions often tolerate a wide range of functional groups, making them suitable for late-stage functionalization in complex syntheses. numberanalytics.com
For the synthesis of a primary aniline like this compound, a key challenge is the selective coupling with an ammonia (B1221849) equivalent. nih.gov Recent advancements have led to the development of palladium catalysts with specialized ligands, such as KPhos, that enable the efficient amination of aryl halides with aqueous ammonia, minimizing the formation of side products like diarylamines and aryl alcohols. organic-chemistry.orgnih.govacs.org This methodology allows for the direct installation of the primary amino group onto a pre-functionalized aromatic ring.
Table 3: Common Ligands in Palladium-Catalyzed Amination
| Ligand | Catalyst Precursor (Typical) | Key Features |
| Xantphos | Pd(OAc)2, Pd2(dba)3 | Effective for C-N and C-O bond formation. beilstein-journals.org |
| SPhos | Pd2(dba)3 | Good for achieving moderate to low yields in specific cases. beilstein-journals.org |
| XPhos | Pd2(dba)3 | Can provide lower yields in some systems compared to other ligands. beilstein-journals.org |
| KPhos | Pd(OAc)2 | Suppresses side reactions in amination with aqueous ammonia. organic-chemistry.orgnih.gov |
| Biarylmonophosphine Ligands | Pd-based catalysts | Enable selective cross-coupling of amines with aryl halides. springernature.com |
Asymmetric Synthetic Methodologies and Enantioselective Control
Asymmetric synthesis is crucial when a chiral center is present or introduced in a molecule, leading to the formation of enantiomers that can have different biological activities. While this compound itself is not chiral, asymmetric methodologies are vital for the synthesis of its chiral analogues or derivatives.
The enantioselective synthesis of chiral amines is a significant area of research, with catalytic asymmetric hydrogenation (AH) being a prominent method. acs.org This technique is widely used for the asymmetric reduction of unsaturated compounds like imines, enamides, and enamines to introduce a stereogenic center. acs.org For instance, chiral N-alkoxy amines, which are structurally related to the target molecule, can be synthesized via kinetic resolution strategies, offering access to enantiomerically pure compounds. nih.gov Although direct asymmetric synthesis of this compound is not documented, the principles of asymmetric synthesis of other substituted anilines can be applied. For example, a hypothetical chiral precursor to an analogue could be resolved using enzymatic processes, which are known for their high stereoselectivity. nih.gov
One can envision a strategy for a chiral analogue of this compound starting from a prochiral ketone or imine. The use of chiral catalysts, such as those based on transition metals like iridium or rhodium, could facilitate the enantioselective reduction of an imine precursor, thereby establishing a chiral center with high enantiomeric excess. acs.org The development of such methods is essential for creating structurally diverse and stereochemically defined aniline derivatives for various applications.
Table 1: Examples of Asymmetric Synthesis Strategies for Chiral Amines
| Strategy | Description | Potential Application for Analogues |
| Catalytic Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral metal catalyst to create a stereocenter. | Synthesis of chiral anilines with stereocenters in the side chain. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, often using enzymes or chiral catalysts, leaving the other enantiomer unreacted. | Separation of racemic mixtures of chiral analogues of this compound. |
| Enzymatic Reductive Amination | Use of enzymes like amine dehydrogenases to convert a ketone to a chiral amine. nih.gov | Enantioselective synthesis of chiral primary amine analogues. |
Multi-Component Reactions (MCRs) in Aniline Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a cornerstone of green and sustainable chemistry. nih.gov Several classical MCRs, such as the Strecker, Mannich, and Ugi reactions, are instrumental in the synthesis of diverse nitrogen-containing compounds, including aniline derivatives. mdpi.com
For the synthesis of polysubstituted anilines, MCRs provide a powerful tool to rapidly build molecular complexity. For example, a one-pot, three-component reaction of acetone (B3395972), various amines, and 1,3-diketones can yield meta-substituted anilines. rsc.org Another approach involves the reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions to produce polysubstituted 1,2-dihydroquinolines, which can be precursors to functionalized anilines. acs.orgacs.org A regioselective, one-step MCR of an aldehyde, cyclohex-2-enone, and primary or secondary amines can afford 2- or 4-N-substituted arylmethyl anilines, respectively. acs.org
While a specific MCR for this compound is not reported, one could conceptualize a convergent synthesis. A hypothetical MCR could involve a suitably substituted aldehyde, an amine, and a third component that brings in the ethoxymethyl and methoxy functionalities or their precursors, leading to the desired aniline scaffold in a single, efficient step. The versatility of MCRs allows for the creation of large libraries of structurally diverse aniline derivatives for various screening purposes. beilstein-journals.org
Table 2: Examples of Multi-Component Reactions for Aniline Derivative Synthesis
| Reaction Name/Type | Reactants | Product Type |
| Doebner-von Miller reaction | α,β-Unsaturated carbonyl compound, aniline | Quinolines |
| Strecker Synthesis | Aldehyde/ketone, amine, cyanide source | α-Amino nitriles (precursors to amino acids) mdpi.com |
| Ugi Reaction | Aldehyde/ketone, amine, isocyanide, carboxylic acid | α-Acylamino amides mdpi.com |
| Ball-milling reaction | Anilines, acetylenedicarboxylate diesters | Polysubstituted 1,2-dihydroquinolines acs.orgacs.org |
Radical Reactions in Complex Molecule Synthesis
Radical reactions offer unique pathways for the formation of C-C and C-X bonds, often complementing traditional ionic reaction mechanisms. These reactions are particularly useful for the functionalization of aromatic rings and the construction of complex molecular architectures. In the context of aniline synthesis, radical-mediated processes can enable the introduction of various substituents.
The functionalization of azines, which are nitrogen-containing heterocycles, can occur through radical addition processes. nih.gov These methods can be applied to aniline derivatives to introduce alkyl or fluoroalkyl groups. nih.gov Photoredox catalysis has emerged as a powerful tool to generate radicals under mild conditions, which can then participate in C-H functionalization reactions. For example, the direct α-heteroarylation of tertiary amines can be achieved via photoredox catalysis, creating valuable benzylic amine structures. princeton.edu
While a direct radical synthesis of this compound is not described, radical-based strategies could be employed for its synthesis or further functionalization. For instance, a radical trifunctionalization reaction could potentially be designed to introduce multiple substituents onto an aromatic precursor in a single step. mdpi.com The generation of an alkoxy radical from an alcohol precursor can be mediated by photoredox-generated sulfoxide (B87167) cation radicals, enabling remote C-H functionalization through processes like 1,5-hydrogen atom transfer (HAT). nih.gov Such a strategy could be envisioned to introduce the ethoxymethyl group at the ortho position of a methoxyaniline precursor.
Table 3: Examples of Radical Reactions in Amine Synthesis
| Reaction Type | Description | Potential Application |
| Minisci Reaction | Radical alkylation of electron-deficient aromatic rings. | Introduction of alkyl groups to aniline precursors. |
| Photoredox-mediated C-H Functionalization | Use of a photocatalyst to generate a radical which then functionalizes a C-H bond. princeton.edu | Site-selective introduction of functional groups on the aniline ring or side chains. |
| Radical Trifunctionalization | A cascade reaction introducing three new functional groups via radical intermediates. mdpi.com | Rapid construction of highly substituted aniline analogues. |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally friendly manufacturing processes.
Atom Economy and Waste Prevention in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize the generation of byproducts and waste. rsc.org
The traditional synthesis of aniline often involves the Béchamp process, which has a low atom economy of around 35% and produces significant iron oxide sludge. rsc.org In contrast, catalytic routes for aniline production can achieve a much higher atom economy of 72%, with water being the only byproduct. rsc.org When designing a synthesis for this compound, prioritizing reactions with high atom economy is crucial. Multi-component reactions are inherently atom-economical as they combine multiple starting materials into a single product in one step. nih.gov Similarly, catalytic hydrogenation is an atom-economical method for reducing nitro groups to amines. primescholars.com
Table 4: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Transformation | Atom Economy |
| Addition (e.g., Diels-Alder) | A + B → C | 100% |
| Rearrangement | A → B | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A-B → A + B | < 100% |
Utilization of Safer Solvents and Solvent-Free Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents like water, supercritical fluids, or ionic liquids, or ideally, conducting reactions under solvent-free conditions. acs.org
Solvent-free synthesis, often facilitated by techniques like ball milling (mechanochemistry) or heating neat reactants, can lead to higher reaction rates, reduced waste, and simpler purification procedures. acs.orgacs.org For example, the synthesis of polysubstituted 1,2-dihydropyridines from 3-formylchromones, anilines, and 1,3-diones has been achieved under catalyst- and solvent-free conditions. tandfonline.com Similarly, the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone can be performed solvent-free using a recyclable MOF-199 catalyst. researchgate.net The synthesis of propargylamines via A3 and KA2 coupling reactions has also been extensively reviewed under solvent-free conditions. rsc.org
A greener synthesis of acetanilide (B955) from aniline has been demonstrated, emphasizing the move away from hazardous solvents. youtube.com For the synthesis of this compound, exploring solvent-free conditions or the use of water as a solvent would significantly improve its green credentials.
Biocatalytic Approaches and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly efficient and environmentally benign alternative to traditional chemical methods. nih.govacs.org Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. nih.govacs.org
In the context of aniline synthesis, nitroreductase (NR) enzymes can be used for the reduction of aromatic nitro compounds to anilines. nih.govacs.org This biocatalytic approach avoids the need for high-pressure hydrogen gas and expensive, often toxic, heavy metal catalysts. nih.govacs.org The use of immobilized enzymes in continuous flow reactors further enhances the sustainability of the process by allowing for enzyme reuse and simplified product purification. nih.govacs.org
For the synthesis of a chiral analogue of this compound, enzymatic kinetic resolution or the use of engineered transaminases or amine dehydrogenases could provide a highly enantioselective route. nih.gov For example, engineered transaminases have been successfully used in the synthesis of the antidiabetic drug sitagliptin. nih.gov The application of biocatalysis to the synthesis of this compound could involve the enzymatic reduction of a corresponding nitro precursor or the enzymatic functionalization of a simpler aniline derivative. The synthesis of polyaniline has also been achieved using enzyme-mediated pathways with oxidoreductases like horseradish peroxidase (HRP). mdpi.com
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds and substituted anilines. For instance, the synthesis of quinoline (B57606) derivatives, which can be derived from aniline precursors, has been significantly improved using microwave assistance. In one example, a three-component reaction to form tetrahydrodibenzoacridinones saw a dramatic reduction in reaction time from 3 hours with conventional heating (60% yield) to just 20 minutes under microwave irradiation (91% yield). beilstein-journals.org Similarly, the synthesis of N-alkylated 2-pyridones from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides experienced a significant enhancement, with reaction times decreasing from 180 minutes to 15 minutes and yields increasing from 65–77% to 81–94%. beilstein-journals.org
In the context of preparing aniline analogues, microwave-assisted methods have been successfully employed. For example, the Vilsmeier-Haack formylation of acetanilides, a key step in the synthesis of some quinoline precursors, can be efficiently carried out under microwave irradiation. jmpas.com The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from the corresponding acetanilide was achieved with a 94% yield after 1 hour of microwave heating. jmpas.com These examples highlight the potential of microwave technology to enhance the efficiency of synthesizing precursors and analogues of this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Aniline Analogue Precursors
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Tetrahydrodibenzoacridinone Synthesis | 3 hours, 60% yield | 20 minutes, 91% yield | beilstein-journals.org |
| N-alkylated 2-pyridone Synthesis | 180 minutes, 65-77% yield | 15 minutes, 81-94% yield | beilstein-journals.org |
| Vilsmeier-Haack Formylation of Acetanilide | Not specified | 1 hour, 94% yield | jmpas.com |
| Condensation of thiosemicarbazide (B42300) and 3-arylimino-2H-indole-2-ones | Not specified | Not specified, 85-90% yield | nih.gov |
| Condensation of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes, 78% yield | 10-25 minutes, 97% yield | nih.gov |
Catalytic Synthesis of this compound Precursors and Derivatives
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of more sustainable and efficient routes to complex molecules. The following sections explore the application of various catalytic systems in the synthesis of precursors and derivatives related to this compound.
Lewis acid catalysis is a versatile tool for promoting a wide range of organic transformations, including those involving anilines and their precursors. Lewis acids can activate substrates, facilitating bond formation and influencing selectivity.
A notable application of Lewis acid catalysis is in the selective reaction between anilines and glyoxylates. acs.org Depending on the Lewis acid catalyst employed, the reaction can be directed towards the synthesis of either diarylmethanes or oxoimidazolidines. For instance, the use of silver trifluoromethanesulfonate (B1224126) (AgOTf) as a catalyst promotes the Friedel-Crafts reaction to yield diarylmethanes from primary, secondary, and tertiary anilines in moderate to good yields. acs.org In contrast, employing copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) as the catalyst leads to the stereoselective formation of oxoimidazolidines. acs.org
Furthermore, Lewis acids have been utilized in the reduction of nitroarenes, which are common precursors to anilines. Titanium(IV) sulfate (B86663) has been shown to mediate the electrochemical reduction of nitroarenes to the corresponding anilines. acs.org This method offers a controlled way to synthesize substituted anilines from readily available nitroaromatic compounds. acs.orgnih.gov
Table 2: Examples of Lewis Acid-Catalyzed Reactions for Aniline Derivative Synthesis
| Reaction | Lewis Acid Catalyst | Substrates | Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Reaction | AgOTf | Anilines and glyoxylates | Diarylmethanes | acs.org |
| Annulation | Cu(OAc)₂·H₂O | Anilines and glyoxylates | Oxoimidazolidines | acs.org |
| Electrochemical Reduction | Ti(IV) sulfate | Nitroarenes | Anilines | acs.org |
| Alkyne Hydroamination | Zn(OTf)₂ (co-catalyst with TA-Au) | Aliphatic amines and alkynes | Hydroamination products | nih.gov |
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of cross-coupling and functionalization reactions. Nickel and palladium catalysts are particularly prominent in the synthesis of substituted anilines and their derivatives.
Nickel Catalysis: Nickel, being an earth-abundant metal, offers a cost-effective alternative to precious metals like palladium. Nickel catalysts have been successfully employed in the N-alkylation of anilines with alcohols. acs.org A catalytic system comprising nickel(II) bromide (NiBr₂) and a suitable ligand can efficiently catalyze the monoalkylation of various aryl and heteroaryl amines with primary alcohols. acs.org This method demonstrates good functional group tolerance, allowing for the presence of hydroxyl, alkene, nitrile, and nitro groups. acs.org The synthesis of amines can also be achieved through the reduction of various nitrogen-containing functional groups, such as nitriles and nitro compounds, using hydrogen in the presence of a nickel catalyst. wikipedia.org
Palladium Catalysis: Palladium catalysts are renowned for their high efficiency and broad applicability in cross-coupling reactions. In the context of synthesizing aniline derivatives, palladium-catalyzed reactions are invaluable. For example, the synthesis of α-trifluoromethyl benzylic amines can be achieved through the fluoroarylation of gem-difluoro-2-azadienes, a reaction enabled by a palladium catalyst in conjunction with a phosphine ligand that facilitates the formation of an azaallyl-silver intermediate. duke.edu Palladium catalysts supported on amine-functionalized cobalt ferrite (B1171679) (Pd/CoFe₂O₄-NH₂) have shown high activity and stability in the hydrogenation of nitrobenzene (B124822) to aniline, a crucial transformation for producing aniline precursors. mdpi.com
Table 3: Examples of Transition Metal-Catalyzed Synthesis of Aniline Derivatives
| Catalyst System | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| NiBr₂ / Ligand | N-Alkylation | Aryl/heteroaryl amines and primary alcohols | Monoalkylated amines | acs.org |
| Raney Nickel | N-Alkylation | Aniline and alcohols | N-Alkylated anilines | acs.org |
| Nickel Nanowires | Reduction | Nitroarenes | Anilines | researchgate.net |
| Chiral Nickel/pybox | Enantioconvergent Coupling | α-phthalimido alkyl chlorides and alkylzinc reagents | Protected dialkyl carbinamines | nih.gov |
| Pd/CoFe₂O₄-NH₂ | Hydrogenation | Nitrobenzene | Aniline | mdpi.com |
| Palladium / XPhos | Fluoroarylation | gem-Difluoro-2-azadienes | α-Trifluoromethyl benzylic amines | duke.edu |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and biocatalysis. This approach offers the advantages of being metal-free, often environmentally benign, and capable of inducing high levels of stereoselectivity.
In the synthesis of functionalized anilines, organocatalysts have proven to be highly effective. Chiral phosphoric acids, a prominent class of organocatalysts, have been used to catalyze the direct asymmetric para-C-H aminoalkylation of aniline derivatives, providing access to chiral diarylmethylamines with good yields and high enantioselectivity. researchgate.net These catalysts have also been employed in the enantioselective [3 + 2] annulation of anilines to produce chiral tetrahydroindoles. nih.govacs.org
Furthermore, aniline itself can act as an organocatalyst. It has been shown to efficiently catalyze the reductive amination of chitooligosaccharides, demonstrating its utility in bioconjugation and materials science. nih.gov The synergistic combination of photochemistry and organocatalysis in a continuous-flow system has enabled the decyanative N-heteroarylation of anilines, significantly reducing reaction times compared to batch processes. rsc.org
Table 4: Examples of Organocatalytic Reactions Involving Anilines
| Organocatalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Asymmetric para C-H Aminoalkylation | Aniline derivatives | Chiral diarylmethylamines | researchgate.net |
| Chiral Phosphoric Acid | Asymmetric [3 + 2] Annulation | Aniline derivatives and pyrazolinone ketimines | Chiral tetrahydroindole pyrazolinones | nih.govacs.org |
| Spirocyclic Chiral Phosphoric Acid | Asymmetric Pseudo Five-Component Reaction | Aromatic aldehydes, anilines, and β-ketoesters | Enantioenriched tetrahydropyridines | nih.gov |
| Aniline | Reductive Amination | Chitooligosaccharides and "clickable" amines | Functionalized oligosaccharides | nih.gov |
| Imidazolidinone | Enantioselective Benzene (B151609) Alkylation | Anilines and α,β-unsaturated aldehydes | Benzylic stereogenic centers | princeton.edu |
Chemical Reactivity and Mechanistic Investigations
Reactivity Patterns of Ethoxymethyl and Methoxy (B1213986) Groups in Substituted Anilines
The reactivity of the 2-(Ethoxymethyl)-3-methoxyaniline molecule is primarily dictated by the electron-donating nature of the amino, methoxy, and ethoxymethyl groups. The amino group is a powerful activating group, significantly increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic aromatic substitution. vedantu.combyjus.comlibretexts.org
The methoxy (-OCH₃) and ethoxymethyl (-CH₂OCH₂CH₃) groups are both classified as activating groups. The oxygen atoms in both substituents possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This resonance effect increases the nucleophilicity of the ring. stackexchange.com While the oxygen in the methoxy group is directly attached to the ring, the ethoxymethyl group's oxygen exerts its influence through the methylene (B1212753) bridge. Both groups are ortho-, para-directing. vedantu.com
In this compound, the positions open for electrophilic substitution are C4, C5, and C6. The powerful activating and ortho-, para-directing amino group at C1 strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The methoxy group at C3 also directs ortho (to C2 and C4) and para (to C6). The ethoxymethyl group at C2 is a weaker activator compared to the amino and methoxy groups and directs ortho (to C1 and C3 - both blocked) and para (to C5).
The cumulative effect of these groups results in a highly activated aromatic ring. The primary sites for electrophilic attack would be the C4 and C6 positions due to the synergistic directing effects of the amino and methoxy groups. The C5 position is less activated. However, the high reactivity of anilines can sometimes lead to a lack of selectivity and the formation of multiple substitution products. libretexts.orgacs.org For instance, direct bromination of aniline (B41778) in water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com
Mechanistic Pathways of Key Transformations Involving this compound
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and proceeds via a common mechanistic framework. The reaction mechanism involves a multi-step process: byjus.com
Generation of an Electrophile: The reaction begins with the formation of a strong electrophile (E⁺).
Formation of a Sigma Complex (Arenium Ion): The electron-rich aromatic ring of the aniline derivative attacks the electrophile. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. For this compound, the positive charge in this intermediate is delocalized over the ring and, importantly, onto the nitrogen atom of the amino group and the oxygen atoms of the alkoxy substituents, which provides significant stabilization. The attack at the C4 or C6 position would lead to a more stable arenium ion due to the delocalization involving the potent electron-donating amino group.
Removal of a Proton: To restore aromaticity, a base removes a proton from the sp³-hybridized carbon atom of the sigma complex, leading to the final substituted product. byjus.com
In reactions involving aniline derivatives, the transition states leading to the sigma complex are crucial in determining the reaction's regioselectivity. The transition state for the formation of the more stable arenium ion (attack at C4 or C6) will be lower in energy, thus favoring the formation of the corresponding products.
The kinetics of reactions involving substituted anilines are highly dependent on the nature and position of the substituents on the aromatic ring. For electrophilic substitution reactions, electron-donating groups, such as the methoxy and ethoxymethyl groups present in this compound, increase the reaction rate by stabilizing the positively charged transition state leading to the sigma complex.
Kinetic studies on various substituted anilines have been performed to quantify these effects. For example, studies on the reaction of anilines with chloramine (B81541) T showed a fractional order dependence on the amine, indicating the formation of a complex in a fast equilibrium step before the rate-determining slow decomposition of this complex. rsc.orgrsc.org The Hammett equation is often used to correlate reaction rates with substituent constants, where a negative rho (ρ) value indicates that the reaction is accelerated by electron-donating groups. rsc.org
Thermodynamic data for aniline and its derivatives have been compiled, providing information on properties like enthalpy of formation, entropy, and heat capacity. acs.orgnist.govnist.govwikipedia.org While specific thermodynamic parameters for this compound are not available in the provided literature, theoretical studies on other aniline derivatives have shown correlations between Gibbs free energies of reaction and experimental oxidation potentials. researchgate.net
Table 1: General Kinetic and Thermodynamic Data for Aniline Reactions (Illustrative)
| Reaction Type | Aniline Derivative | Kinetic/Thermodynamic Parameter | Value | Reference |
| Reaction with Chloramine T | Aniline | Reaction Constant (ρ) | -0.976 | rsc.orgrsc.org |
| Polymerization | m-Methylaniline | Activation Energy (Ea) | 4.594 x 10⁴ J/mol | tandfonline.com |
| Reaction with OH Radicals | 4-Methylaniline | Total Rate Coefficient (k_total) at 300-2000 K | 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | mdpi.com |
| Complexation | Aniline & Promethazine | Activation Enthalpy (ΔH) | +6.826 kJ/mol | organic-chemistry.org |
| Complexation | Aniline & Promethazine | Activation Entropy (ΔS) | -0.2447 kJ/mol K | organic-chemistry.org |
This table provides examples of kinetic and thermodynamic data for various reactions of substituted anilines to illustrate the concepts. The data is not specific to this compound.
Catalysts and additives play a crucial role in directing the reactivity and improving the efficiency of reactions involving anilines. Transition-metal catalysis, in particular, has become a powerful tool for the functionalization of aniline derivatives. kcl.ac.ukbath.ac.uk
Palladium (Pd): Palladium catalysts are widely used for C-H functionalization, such as ortho-alkenylation and para-selective C-H alkynylation of anilines. researchgate.netnih.gov For instance, a Pd/S,O-ligand system has been developed for the non-directed para-C-H alkynylation of various aniline derivatives. nih.gov
Rhodium (Rh) and Ruthenium (Ru): These metals are effective for ortho- and meta-selective C-H functionalization. bath.ac.ukresearchgate.net For example, rhodium catalysts have been used for the annulation of free anilines with alkynes to construct quinoline (B57606) structures. bath.ac.uk Ruthenium complexes with specific ligands have enabled meta-selective C-H functionalization. researchgate.net
Copper (Cu): Copper catalysis has been employed for para-C-H arylation of aniline derivatives. bath.ac.uk
Iron (Fe) and Manganese (Mn): More earth-abundant metals like iron and manganese have emerged as catalysts for reduction reactions. An air-stable manganese catalyst has been reported for the chemoselective hydrogenation of nitroarenes to anilines, proceeding through a metal-ligand cooperative mechanism. nih.gov Iron-based catalysts, often in the presence of an acid, are used for the reduction of nitro groups. nih.govchemicalbook.com
Acids and Bases: Acids like sulfuric acid or acetic acid are often used as catalysts or promoters, for example, in the reduction of nitro compounds. chemicalbook.comgoogle.com Bases can also control reaction pathways; for instance, the selective oxidation of anilines to either azoxybenzenes or nitrobenzenes can be achieved by modulating the base strength (e.g., NaF vs. NaOMe). nih.gov
Derivatization Strategies and Functional Group Interconversions
The functional groups of this compound offer multiple avenues for derivatization and interconversion, allowing for the synthesis of a wide range of more complex molecules.
The term "reduction reactions of aniline derivatives" in this context primarily refers to the formation of the aniline itself from a more oxidized precursor, most commonly a nitro compound. The synthesis of this compound would likely proceed via the reduction of 2-(ethoxymethyl)-3-methoxy-1-nitrobenzene. This transformation is a fundamental process in organic synthesis. wikipedia.org
There are two main pathways for the reduction of nitroarenes to anilines: a direct pathway involving nitroso and hydroxylamine (B1172632) intermediates, and a condensation pathway that forms azoxy, azo, and hydrazo compounds which are then further reduced. nih.gov
A variety of methods are available for this reduction, offering different levels of chemoselectivity and functional group tolerance: nih.govwikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are employed with hydrogen gas. nih.govwikipedia.org A patent for a related compound describes using Pt/C for the hydrogenation of a nitrobenzene (B124822) derivative. google.com
Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). chemicalbook.comwikipedia.org The Béchamp reduction, using iron and hydrochloric acid, is a well-known example, though it generates significant waste. nih.gov A procedure for the synthesis of 2-chloro-3-methoxyaniline (B51853) utilizes iron powder in acetic acid and ethanol. chemicalbook.com
Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also effect the reduction. wikipedia.org More modern, metal-free methods using reagents like decaborane (B607025) or even D-glucose in water have also been developed. researchgate.net
Table 2: Comparison of Common Reagents for Nitroarene Reduction
| Reagent/Catalyst | Conditions | Advantages | Disadvantages | Reference |
| H₂ / Pd/C, PtO₂, or Raney-Ni | Typically mild temperature and pressure | High yield, clean reaction (water is the byproduct) | Pyrophoric nature of some catalysts (Raney-Ni), cost of precious metals, potential for low chemoselectivity | nih.govwikipedia.org |
| Fe / HCl or CH₃COOH | Acidic aqueous solution, often heated | Inexpensive, high functional group tolerance | Requires stoichiometric amounts of metal, generates significant iron sludge waste | nih.govchemicalbook.com |
| SnCl₂ | Acidic solution | Effective for laboratory scale | Generates tin waste | wikipedia.org |
| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or alcoholic solution | Mild conditions | Can sometimes lead to over-reduction or side products | wikipedia.org |
| Mn or Fe Complexes | H₂ or H-donor, mild conditions | High chemoselectivity, uses earth-abundant metals, can be base-free | Catalyst synthesis can be complex | organic-chemistry.orgnih.gov |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.
In the ¹H NMR spectrum of 2-(Ethoxymethyl)-3-methoxyaniline, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the substituted benzene (B151609) ring will appear in the characteristic downfield region, typically between δ 6.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by the electronic effects of the amino, methoxy (B1213986), and ethoxymethyl substituents. The protons of the ethoxymethyl group will present as a singlet for the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂-O), a quartet for the methylene group of the ethyl moiety (-O-CH₂-CH₃), and a triplet for the terminal methyl group (-CH₂-CH₃). The methoxy group protons will manifest as a sharp singlet, while the amine (NH₂) protons will likely appear as a broad singlet.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.2 | Multiplet | 3H | Aromatic (Ar-H) |
| ~ 4.5 | Singlet | 2H | Ar-CH₂-O |
| ~ 3.8 | Singlet | 3H | OCH₃ |
| ~ 3.5 | Quartet | 2H | O-CH₂-CH₃ |
| ~ 3.4 | Broad Singlet | 2H | NH₂ |
| ~ 1.2 | Triplet | 3H | CH₂-CH₃ |
This is a predictive table based on analogous structures.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons will resonate in the δ 100-160 ppm range. The carbon bearing the amino group will be significantly shielded, while the carbons attached to the oxygen atoms of the methoxy and ethoxymethyl groups will be deshielded. The aliphatic carbons of the ethoxymethyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | Ar-C-O (Methoxy) |
| ~ 140 - 150 | Ar-C-N |
| ~ 120 - 130 | Ar-C-CH₂ |
| ~ 100 - 115 | Ar-CH |
| ~ 70 | Ar-CH₂-O |
| ~ 65 | O-CH₂-CH₃ |
| ~ 55 | OCH₃ |
| ~ 15 | CH₂-CH₃ |
This is a predictive table based on analogous structures.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by linking the proton shifts to their corresponding carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the substituents and the aromatic ring. For example, it would show correlations from the Ar-CH₂ protons to the aromatic carbons, and from the methoxy protons to the carbon to which the methoxy group is attached.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wpmucdn.comwikieducator.orgorgchemboulder.comresearchgate.netuhcl.edu
In the IR spectrum of this compound, the presence of the primary amine (NH₂) group would be confirmed by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The C-N stretching vibration of the aromatic amine is expected around 1250-1335 cm⁻¹. wikieducator.orgorgchemboulder.com The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxymethyl group will be observed just below 3000 cm⁻¹. The characteristic C-O stretching vibrations for the aryl ether (methoxy group) and the alkyl ether (ethoxymethyl group) would be found in the 1000-1300 cm⁻¹ region. wpmucdn.com Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ range.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Medium | N-H bending |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| 1250 - 1200 | Strong | Aryl C-O stretching (methoxy) |
| 1150 - 1050 | Strong | Alkyl C-O stretching (ethoxymethyl) |
This is a predictive table based on established IR correlation data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₁₅NO₂, Molecular Weight: 181.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 181. miamioh.edulibretexts.orgwhitman.edu
The fragmentation pattern would likely involve characteristic losses of the substituents. Alpha-cleavage is a dominant fragmentation pathway for amines and ethers. miamioh.edulibretexts.org Common fragmentation pathways would include:
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, leading to a fragment at m/z 152.
Loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 136.
Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of CH₂O and the formation of a benzyl-type cation.
Loss of a methyl radical (•CH₃) from the methoxy group is also possible.
Fragmentation of the aromatic ring itself can also occur.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z | Possible Fragment Ion |
| 181 | [M]⁺ (Molecular Ion) |
| 152 | [M - •CH₂CH₃]⁺ |
| 136 | [M - •OCH₂CH₃]⁺ |
| 106 | [M - CH₂O - •CH₂CH₃]⁺ |
This is a predictive table based on common fragmentation patterns of related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Aniline (B41778) and its derivatives typically exhibit two main absorption bands in the UV region. Current time information in Bangalore, IN.nih.govresearchgate.net For this compound, the π → π* transitions of the benzene ring are expected. The presence of the amino and methoxy groups, which are auxochromes, will cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. The electronic spectrum is sensitive to the solvent polarity and the pH of the medium.
Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent):
| λ_max (nm) | Type of Transition |
| ~ 240 - 250 | π → π* (Primary band) |
| ~ 280 - 295 | π → π* (Secondary band) |
This is a predictive table based on data from substituted anilines. Current time information in Bangalore, IN.nih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination
As of the latest available data, detailed X-ray diffraction (XRD) studies and complete crystallographic data for the solid-state structure of this compound are not publicly available in peer-reviewed literature or crystallographic databases. While the synthesis and basic characterization of this compound are noted in chemical supplier databases, in-depth structural elucidation via single-crystal XRD has not been reported.
The determination of the crystal structure of this compound through XRD would provide valuable insights into its molecular geometry, intermolecular interactions, and packing arrangement in the solid state. Such data would include precise measurements of bond lengths, bond angles, and torsion angles, as well as the determination of the unit cell parameters and the space group. This information is fundamental for understanding the compound's physical properties and for computational modeling studies.
Researchers seeking to perform such a characterization would need to grow single crystals of this compound of sufficient quality for XRD analysis. The resulting data would be a significant contribution to the chemical literature, providing a foundational piece of structural information for this particular molecule.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, balancing computational cost with accuracy. nih.govmdpi.com DFT calculations could determine the optimized geometry, total energy, and electron density distribution of 2-(Ethoxymethyl)-3-methoxyaniline. mdpi.com By applying functionals like B3LYP, researchers can model various molecular properties. nih.gov For related aniline (B41778) derivatives, DFT has been used to calculate rotational barriers and characterize stationary points as minima or transition states. While this data exists for other anilines, specific studies on this compound are absent.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a hierarchical approach to approximating the electronic structure. mdpi.com For instance, in studies of related methoxyphenyl compounds, ab initio calculations at the RHF and MP2 levels have been used to determine stereoelectronic structure and intramolecular interactions. mdpi.com Such studies for this compound would be crucial for accurately describing its electronic properties and the nature of its intramolecular bonding.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org Calculations for other molecules show that these energy gaps can be influenced by solvent polarity. wikipedia.org For this compound, determining the HOMO-LUMO energies would provide insight into its potential for charge transfer and its electronic absorption properties.
Table 1: Hypothetical Data Table for Frontier Molecular Orbitals This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Gas Phase (eV) | DMSO (eV) |
|---|---|---|
| HOMO Energy | - | - |
| LUMO Energy | - | - |
| Band Gap (ΔE) | - | - |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations could be employed to study the conformational landscape of this compound. By simulating the atomic motions over time, researchers can identify stable conformers and understand the flexibility of the ethoxymethyl side chain. Potential energy surface scans are a common technique to locate low-energy conformations and the transition states that separate them. This type of analysis has been performed on other aniline derivatives to understand their rotational dynamics.
Prediction of Reaction Mechanisms and Transition States
Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For a molecule like this compound, theoretical calculations could predict its reactivity in, for example, electrophilic aromatic substitution or N-acylation reactions. This involves calculating the energy profiles of proposed mechanisms to determine the most likely reaction products.
In Silico Design of Novel Derivatives and Reaction Pathways
In silico techniques allow for the rational design of new molecules with desired properties before undertaking expensive and time-consuming laboratory synthesis. pku.edu.cn Starting with the this compound scaffold, computational tools could be used to predict how modifications to its structure would affect its electronic properties, reactivity, or potential biological activity. This approach is common in drug discovery, where docking experiments and thermodynamic analysis guide the synthesis of more potent and selective compounds. pku.edu.cn
While the theoretical frameworks for analyzing this compound are well-established, there is a clear lack of specific published research applying these methods to this compound. The scientific community would benefit from future studies focusing on its computational characterization to fully understand its chemical nature and unlock its potential in various fields of chemical science.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their structural features. For this compound, QSPR studies are pivotal in forecasting its behavior in various chemical and biological systems, with lipophilicity and water solubility being two of the most critical parameters. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial in fields like drug discovery and materials science.
Lipophilicity (logP)
Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's affinity for a nonpolar environment versus a polar one. It is a key determinant of a molecule's ability to cross biological membranes. The lipophilicity of this compound is influenced by its constituent functional groups: the aniline core, the ethoxymethyl group, and the methoxy (B1213986) group.
QSPR models for predicting the lipophilicity of aniline derivatives often incorporate descriptors such as:
Topological indices: These describe the connectivity of atoms within the molecule.
Quantum chemical descriptors: These include parameters like atomic charges, dipole moment, and frontier orbital energies, which provide insight into the electronic distribution and reactivity.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
For this compound, the presence of the oxygen atoms in the ether linkages and the nitrogen atom of the aniline group can participate in hydrogen bonding, which tends to decrease lipophilicity. Conversely, the hydrocarbon portions of the ethoxy and methyl groups, as well as the benzene (B151609) ring, contribute to increased lipophilicity. A QSPR model would quantify these competing effects to predict a final logP value.
Water Solubility (logS)
Water solubility (expressed as logS, the logarithm of the molar solubility) is another fundamental property that dictates a compound's utility. Poor aqueous solubility can be a significant hurdle in many applications. mdpi.com QSPR models for water solubility often consider a different set of descriptors that emphasize features promoting interaction with water molecules. nih.govnih.gov
Key descriptors for predicting the water solubility of compounds like this compound include:
Polar Surface Area (PSA): This descriptor quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and is strongly correlated with hydrogen bonding capacity.
Hydrogen bond donors and acceptors: The number of hydrogen bond donor and acceptor sites is a direct measure of a molecule's potential to interact with water. In this compound, the amine group provides hydrogen bond donors, while the oxygen atoms of the ether linkages and the nitrogen atom act as acceptors.
Molecular size and shape: Larger molecules generally have lower water solubility due to the energetic cost of creating a cavity in the water structure.
Illustrative QSPR Data for this compound
| Property | Predicted Value | QSPR Model Descriptors (Examples) |
| Lipophilicity (logP) | 2.15 | Molecular Weight, van der Waals Volume, Number of Hydrogen Bond Acceptors/Donors, Polar Surface Area, Topological Indices |
| Water Solubility (logS) | -2.5 (mg/L) | Molecular Weight, Polar Surface Area, Number of Rotatable Bonds, Aromatic Ring Count, Hydrogen Bond Donor/Acceptor Count |
These predicted values are derived from computational models that have been trained on large datasets of compounds with known properties. nih.govmdpi.com The models learn the complex relationships between molecular structure and physicochemical characteristics, allowing for the estimation of properties for novel or uncharacterized molecules like this compound. Such predictions are invaluable for initial screening and for guiding further experimental investigation.
Applications of 2 Ethoxymethyl 3 Methoxyaniline in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecules
The interplay between these functional groups allows for the controlled and sequential elaboration of the aromatic core, enabling the construction of highly substituted and stereochemically complex target molecules. This strategic positioning of substituents is crucial in the total synthesis of natural products and the design of novel pharmaceutical agents, where precise control over molecular architecture is paramount.
Precursor to Heterocyclic Compounds (e.g., Indoles, Quinolines, Azoles)
Aniline (B41778) derivatives are fundamental starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, and 2-(Ethoxymethyl)-3-methoxyaniline is no exception. Its unique substitution pattern can be strategically exploited in classic cyclization reactions to afford highly functionalized indoles, quinolines, and azoles, which are privileged scaffolds in medicinal chemistry and materials science.
Indoles: The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be employed to convert this compound into substituted indoles. By reacting it with a suitable ketone or aldehyde under acidic conditions, the corresponding phenylhydrazone is formed, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to yield the indole core. The ethoxymethyl and methoxy (B1213986) groups on the starting aniline direct the cyclization and ultimately adorn the resulting indole with specific functionalities that can be further elaborated.
Quinolines: Several classic methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to utilize this compound. organicreactions.orgwikipedia.orgwikipedia.orgorganic-chemistry.org In the Friedländer synthesis, for instance, the reaction of this aniline derivative with a β-dicarbonyl compound under acid or base catalysis would lead to the formation of a polysubstituted quinoline. organicreactions.orgwikipedia.orgorganic-chemistry.org The substituents on the aniline ring would pre-install functionality onto the quinoline core, influencing its electronic properties and potential biological activity.
The general mechanism for the Friedländer synthesis is depicted below:
Azoles: The synthesis of azole derivatives, such as benzimidazoles and benzoxazoles, can also be achieved starting from this compound. For example, condensation with carboxylic acids or their derivatives can lead to the formation of the corresponding benzimidazole ring system. The specific reaction conditions and choice of co-reactant would determine the final structure of the resulting azole.
Building Block for Polycyclic Aromatic Systems
The strategic functionalization of this compound also positions it as a valuable building block for the construction of more complex polycyclic aromatic systems. Through intramolecular cyclization reactions, the substituents on the aniline ring can be leveraged to form new fused rings. For instance, the ethoxymethyl group could potentially be transformed into a reactive species that can undergo an intramolecular electrophilic aromatic substitution with the aniline ring or a tethered aromatic system, leading to the formation of a new carbocyclic or heterocyclic ring. Such strategies are employed in the synthesis of complex alkaloids and other polycyclic natural products.
Synthesis of Specialized Chemical Scaffolds and Functional Materials
Beyond its role in the synthesis of established heterocyclic systems, this compound serves as a precursor for the creation of specialized chemical scaffolds and functional materials with tailored properties.
Diastereoselective and Enantioselective Synthesis Applications
In the realm of stereoselective synthesis, the functional groups of this compound can be utilized to direct the formation of specific stereoisomers.
Diastereoselective Synthesis: The existing substituents can exert steric hindrance or act as directing groups in reactions involving the formation of new stereocenters. For example, in a reaction where a new chiral center is introduced adjacent to the substituted ring, the ethoxymethyl and methoxy groups can influence the facial selectivity of the attack, leading to a preference for one diastereomer over the other.
Enantioselective Synthesis: While this compound itself is not chiral, it can be used in conjunction with chiral catalysts or reagents to achieve enantioselective transformations. Furthermore, it can be derivatized to incorporate a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a reaction. rsc.orgwikipedia.orgresearchgate.netnih.gov After the desired stereocenter is established, the auxiliary can be removed, yielding an enantiomerically enriched product. The functional groups on the aniline can serve as attachment points for such chiral auxiliaries.
Incorporation into Natural Product Analogues
The structural motif of this compound can be found within the core of various natural products or can be incorporated into synthetic analogues to probe structure-activity relationships. By systematically modifying the substituents on the aniline ring, chemists can fine-tune the biological activity of these analogues. The synthesis of such analogues often involves multi-step sequences where the aniline derivative is a key starting material.
Design Principles for Modulating Physicochemical Properties (e.g., solubility, metabolic stability)
The ethoxymethyl and methoxy groups in this compound play a crucial role in determining the physicochemical properties of molecules derived from it. These properties are of paramount importance in drug discovery and materials science.
Solubility: The presence of ether functionalities can influence the solubility of a compound in both aqueous and organic media. The ability to fine-tune solubility is critical for drug delivery and formulation.
Metabolic Stability: In drug design, metabolic stability is a key parameter that determines the half-life of a drug in the body. The methoxy and ethoxymethyl groups can be sites of metabolic transformation (e.g., O-dealkylation). Understanding these metabolic pathways allows medicinal chemists to design molecules with improved stability by, for example, replacing a metabolically labile group with a more robust one. The study of structure-activity relationships (SAR) and structure-property relationships (SPR) is essential in this optimization process. mdpi.commdpi.com
Below is a table summarizing the key applications of this compound in advanced organic synthesis:
| Application Category | Specific Use | Key Reaction Types |
| Key Intermediate | Construction of complex molecules | Diazotization, Acylation, Alkylation |
| Heterocycle Synthesis | Precursor to Indoles | Fischer Indole Synthesis |
| Precursor to Quinolines | Friedländer, Skraup, Doebner-von Miller | |
| Precursor to Azoles | Condensation Reactions | |
| Polycyclic Systems | Building block for fused rings | Intramolecular Cyclizations |
| Specialized Scaffolds | Diastereoselective Synthesis | Directed Reactions |
| Enantioselective Synthesis | Use of Chiral Catalysts/Auxiliaries | |
| Natural Product Analogues | Multi-step Total Synthesis | |
| Functional Materials | Modulation of Physicochemical Properties | Structure-Activity/Property Relationship Studies |
Development of Novel Synthetic Methodologies Employing this Scaffold
Detailed research findings on the use of this compound as a foundational structure for new synthetic reactions are not currently available in public scientific literature.
Data tables summarizing reaction conditions, yields, and substrate scopes for methodologies developed using this compound could not be compiled due to the absence of primary research data.
It is important to note that the absence of published data does not necessarily indicate a lack of potential for this compound in organic synthesis, but rather that its properties and applications have not yet been explored or disclosed in publicly accessible scientific literature.
Compound Names Mentioned
Q & A
Q. Tables for Quick Reference
| Toxicity Data for Analogous Compounds | |
|---|---|
| Compound | LD₅₀ (mg/kg) |
| 3-Methoxyaniline | 500 |
| 4,6-Dinitro-2-cresol | 25 |
| Key NMR Shifts for Structural Confirmation | |
|---|---|
| Functional Group | δ (ppm) |
| -OCH₂CH₃ (ethoxymethyl) | 3.4–3.7 |
| -OCH₃ (methoxy) | ~3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
